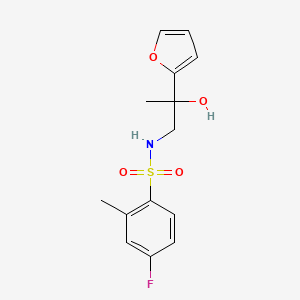

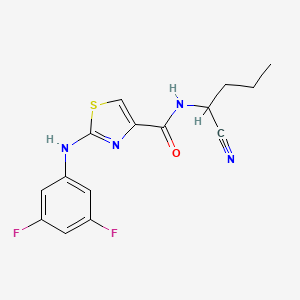

![molecular formula C16H18FN3O B2481485 6-(4-氟苯基)-2-(哌啶-4-基甲基)吡啶并[2H]-酮-3-酮 CAS No. 1225713-35-8](/img/structure/B2481485.png)

6-(4-氟苯基)-2-(哌啶-4-基甲基)吡啶并[2H]-酮-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyridazinone derivatives involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and the use of specific precursors for achieving high specificity and yield. For instance, a compound for imaging dopamine D4 receptors was synthesized via electrophilic fluorination of a trimethylstannyl precursor, demonstrating the complex synthetic routes involved in obtaining such derivatives (Eskola et al., 2002).

Molecular Structure Analysis

Molecular structure analysis through techniques such as X-ray diffraction and NMR spectroscopy is crucial for confirming the structure of pyridazinone derivatives. The analysis reveals critical insights into the molecular geometry, bond lengths, angles, and overall conformation of the compound, aiding in understanding its chemical behavior and potential interactions (Daoui et al., 2019).

Chemical Reactions and Properties

Pyridazinone derivatives undergo various chemical reactions, contributing to their versatile chemical properties. These reactions include electrophilic substitutions, nucleophilic additions, and the formation of complexes with metals, which can significantly alter their chemical and biological properties. The reactivity of these compounds towards different reagents and conditions is an area of active research, providing insights into their potential applications (Ogasawara et al., 2001).

科学研究应用

1. 尼古丁酰胺磷酸核糖转移酶的潜在抑制剂

化合物6-(4-氟苯基)-2-(哌啶-4-基甲基)吡啶并嗪-3(2H)-酮已被研究作为尼古丁酰胺磷酸核糖转移酶(NAMPT)的潜在抑制剂。该酶参与增加NAMPT表达细胞和肿瘤球对凋亡的敏感性。该化合物与酶的分子对接以及通过单晶X射线衍射和Hirshfeld表面分析的结构分析对于理解其潜在的抑制作用(Venkateshan et al., 2019)具有重要意义。

2. 抗惊厥特性

已对类似于6-(4-氟苯基)-2-(哌啶-4-基甲基)吡啶并嗪-3(2H)-酮的化合物的结构和电子特性进行研究,重点关注它们作为抗惊厥药物的潜力。已解决并分析了相关化合物的晶体结构,揭示了苯环的倾向性和哌啶类基团的取向,这可能影响抗惊厥活性(Georges et al., 1989)。

3. β-1,3-葡聚糖合酶抑制作用

一项相关研究确定了吡啶并嗪酮衍生物作为β-1,3-葡聚糖合酶抑制剂,表明在治疗真菌感染中具有潜在应用。其中一种化合物在Candida glabrata感染的小鼠模型中显示出疗效,突显了吡啶并嗪酮衍生物在抗真菌疗法中的治疗潜力(Ting et al., 2011)。

4. 抗癌潜力

另一个研究领域是合成和评估吡啶并嗪酮衍生物作为抗癌剂。已合成和评估了吡啶并嗪酮的各种衍生物,包括结构类似于6-(4-氟苯基)-2-(哌啶-4-基甲基)吡啶并嗪-3(2H)-酮的衍生物,用于不同癌细胞系的细胞毒性。这项研究有助于开发新的化疗药物(Murty et al., 2011)。

5. 抗氧化和抗血管生成特性

对吡啶并嗪酮衍生物的研究还探讨了它们的抗氧化和抗血管生成特性。一些衍生物已被发现对人类癌细胞系的存活率具有显著的抑制作用,以及对参与肿瘤进展的促血管生成细胞因子具有强效的抗血管生成活性。此外,这些化合物已显示出显著的抗氧化活性(Kamble et al., 2015)。

属性

IUPAC Name |

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c17-14-3-1-13(2-4-14)15-5-6-16(21)20(19-15)11-12-7-9-18-10-8-12/h1-6,12,18H,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRZDWQVHIBAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-2-(piperidin-4-ylmethyl)pyridazin-3(2H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

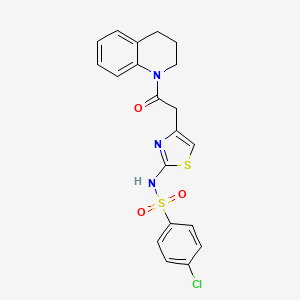

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2481407.png)

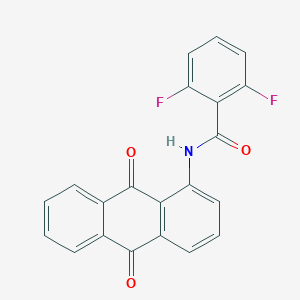

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)

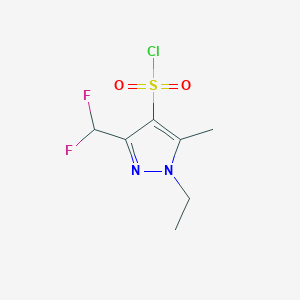

![(E)-N-[4-cyano-1-(4-methylphenyl)-1H-pyrazol-5-yl]-N'-hydroxymethanimidamide](/img/structure/B2481414.png)

![2-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2481416.png)

![N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2481420.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2481424.png)